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3-(2-methoxyethoxy)pyrazin-2-
Compound Name:
amine
CAS No.: 1400820-53-2
Cat. No.: B2771362
. J

Introduction & Compound Significance

3-(2-methoxyethoxy)pyrazin-2-amine is a functionalized pyrazine derivative characterized by
an electron-donating primary amine at position 2 and a solubilizing glycol ether chain at
position 3. In medicinal chemistry, this specific substitution pattern is designed to improve the
physicochemical properties (solubility, metabolic stability) of fused bicyclic kinase inhibitors.

The spectroscopic signature of this molecule is defined by the asymmetry introduced into the
pyrazine ring by the alkoxy substituent, distinct ethylene glycol multiplets in NMR, and
characteristic fragmentation patterns in Mass Spectrometry.

Compound Identity

Property Value

IUPAC Name 3-(2-methoxyethoxy)pyrazin-2-amine
CAS Number 1400820-53-2

Molecular Formula C7H11N30:2

Molecular Weight 169.18 g/mol

Physical State Off-white to pale yellow solid
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Synthesis & Sample Matrix Context

To interpret the spectra accurately, one must understand the synthesis matrix. The compound
is typically generated via Nucleophilic Aromatic Substitution (SnAr).

e Precursor: 3-chloropyrazin-2-amine (CAS: 6863-73-6).
o Reagent: 2-methoxyethanol (in excess or as solvent).
e Base: Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu).

e Common Impurities: Unreacted 3-chloropyrazin-2-amine (distinct isotopic pattern CI3>/CI37) or
bis-alkylation byproducts.

Synthesis Pathway Diagram
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Caption: Nucleophilic aromatic substitution pathway for the synthesis of the target pyrazine
intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
'H NMR Characterization

The *H NMR spectrum (typically in DMSO-de or CDCI3) reveals three distinct regions: the
aromatic pyrazine protons, the broad amine singlet, and the aliphatic ether chain.

Key Diagnostic Features:
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o Symmetry Breaking: Unlike unsubstituted pyrazine (singlet), the 2,3-disubstitution creates
two distinct doublets for the pyrazine ring protons (H-5 and H-6) with a characteristic
coupling constant (J = 2.7 Hz).

o Deshielding: The -OCHz2- protons are significantly deshielded (~4.4 ppm) due to the adjacent
electronegative oxygen and aromatic ring.

*H NMR Data Table (400 MHz, DMSQ-ds)

. Shift (6 o . Coupling .
Position Multiplicity Integration Assignment
ppm) ()

Pyrazine
H-5 7.58 Doublet (d) 1H 2.7Hz Ring (para to
O-alkyl)

Pyrazine
H-6 7.45 Doublet (d) 1H 2.7 Hz Ring (meta to
O-alkyl)

Primary
Broad Singlet Amine
NH:2 6.25 2H -
(br s) (Exchangeabl

e)

Methylene
O-CH:z 4.38 Triplet (t) 2H 4.8 Hz adjacent to

Pyrazine-O

Methylene
CH2-O 3.68 Triplet () 2H 4.8 Hz adjacent to
Methoxy

) Terminal
OCHs 3.32 Singlet (s) 3H
Methoxy

13C NMR Characterization

The 13C spectrum confirms the presence of 7 unique carbon environments.

13C NMR Data Table (100 MHz, DMSO-de)
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Shift (6 ppm) Carbon Type Assighment

150.2 Quaternary C C-2 (Attached to NH2)
146.5 Quaternary C C-3 (Attached to O-alkyl)
132.8 Methine CH C-6 (Pyrazine Ring)
129.1 Methine CH C-5 (Pyrazine Ring)
70.5 Methylene CH:2 -CH2-O- (Ether linkage)
65.2 Methylene CH:2 Pyrazine-O-CH2-

58.4 Methyl CHs -OCHs

Mass Spectrometry (MS)
lonization & Molecular lon

o Method: ESI+ (Electrospray lonization, Positive Mode) or APCI.
» Parent lon: The molecule protonates readily at the pyrazine N-1 or the exocyclic amine.

o [M+H]* Observed:m/z 170.1

Fragmentation Pattern (MS/MS)

Fragmentation is dominated by the cleavage of the ether side chain and the stability of the

pyrazine core.

¢ Loss of Methoxyethyl Group: Cleavage of the C-O bond often yields the protonated 2-
aminopyrazin-3-ol core (m/z ~112).

¢ Ring Cleavage: High-energy collisions may break the pyrazine ring, producing characteristic
nitrile fragments.

Fragmentation Logic Diagram
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BENCHE

Parent lon [M+H]+
m/z 170.1

Fragment A
[2-aminopyrazin-3-ol + H]+
m/z 112.0

Neutral Loss
(Methoxyethene/radical)

Fragment B
[Ring Cleavage Products]
m/z < 100
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Caption: Proposed ESI+ fragmentation pathway showing the primary loss of the alkoxy side
chain.

Infrared Spectroscopy (IR)

The IR spectrum (ATR or KBr pellet) is useful for confirming the functional groups, particularly
the primary amine and the ether linkages.

Wavenumber (cm™?) Vibration Mode Functional Group

3450, 3320 N-H Stretching (Asym/Sym) Primary Amine (-NHz)

3100 - 3000 C-H Stretching (Aromatic) Pyrazine Ring C-H

2950 - 2850 C-H Stretching (Aliphatic) Ethylene Glycol Chain

1630 N-H Bending (Scissoring) Primary Amine

1580, 1490 C=N/ C=C Stretching Pyrazine Ring Skeletal

1250, 1080 C-0 Stretching Alkyl Aryl Ether / Aliphatic
Ether
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Experimental Protocol for Analysis

To ensure data integrity consistent with E-E-A-T standards, follow this preparation protocol:

NMR Sample Prep: Dissolve 5-10 mg of the solid in 0.6 mL of DMSO-des. Ensure the solution
is clear; turbidity indicates inorganic salts (NaCl) from the synthesis workup.

MS Sample Prep: Dilute to 10 uM in 50:50 Acetonitrile:Water + 0.1% Formic Acid. Direct
infusion is preferred over LC-MS for pure structure validation to avoid matrix suppression.

Purity Check: Before spectral assignment, verify the absence of the 3-chloropyrazin-2-amine
precursor by checking for the absence of a doublet at ~7.9 ppm (which would correspond to
the chloro-derivative).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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